Azadirachtin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.26 g/L at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

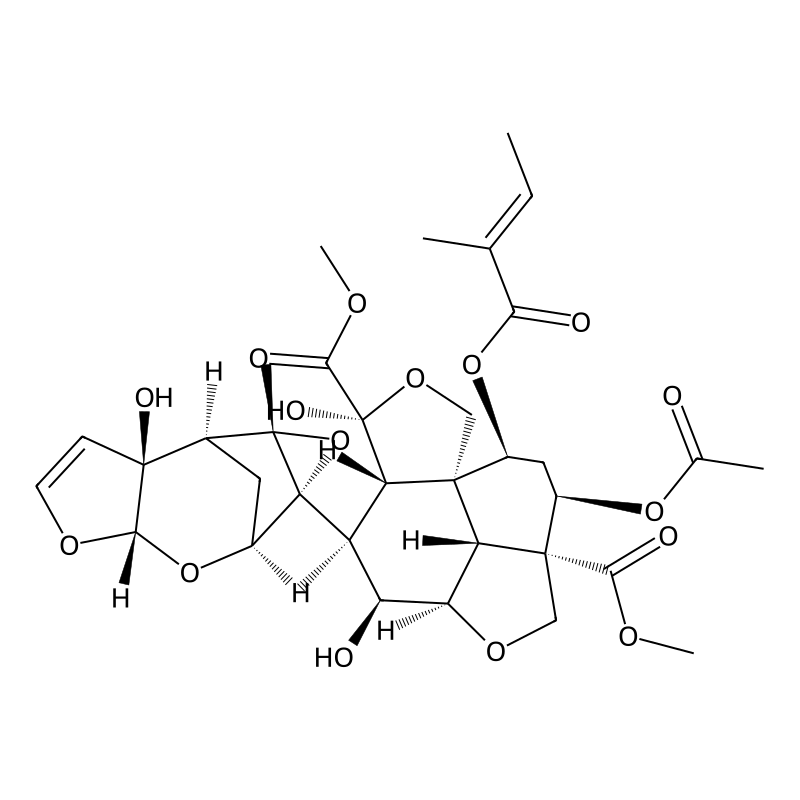

Azadirachtin is a highly oxidized tetranortriterpenoid (limonoid) and the primary active insecticidal compound isolated from the seeds of Azadirachta indica. Functioning as a potent ecdysone antagonist, it disrupts insect molting, feeding, and reproduction across multiple orders. In procurement and industrial formulation, pure Azadirachtin is prioritized over crude neem extracts because it provides a standardized, quantifiable active pharmaceutical ingredient (API) essential for reproducible biopesticide manufacturing. Its established efficacy profile allows it to serve as a direct botanical substitute for synthetic neurotoxins in regulated agricultural markets, provided it is properly stabilized against environmental degradation [1].

Substituting pure Azadirachtin with generic 'neem oil' or 'clarified hydrophobic extract of neem oil' fundamentally alters the mechanism of action and efficacy. Clarified neem extracts have the azadirachtin removed and function merely as suffocating oils, lacking the endocrine-disrupting properties of the pure compound[1]. Furthermore, crude cold-pressed neem oils suffer from extreme batch-to-batch variability in azadirachtin concentration, making them unsuitable for precision agriculture or standardized commercial formulations. Similarly, substituting Azadirachtin with synthetic neonicotinoids like imidacloprid introduces severe non-target toxicity risks to pollinators, violating integrated pest management (IPM) protocols where selective antifeedant activity is required [2].

Superior Low-Concentration Efficacy vs. Synthetic Neonicotinoids

In comparative bioassays against Atta leaf-cutter ants, pure Azadirachtin demonstrated exceptional potency compared to standard synthetic insecticide mixtures. The concentration required to achieve 50% mortality (LC50) using Azadirachtin was 106 to 229 times lower than that of an imidacloprid + λ-cyhalothrin mixture [1].

| Evidence Dimension | Lethal Concentration (LC50) |

| Target Compound Data | Azadirachtin LC50 achieved at highly dilute concentrations |

| Comparator Or Baseline | Imidacloprid + λ-cyhalothrin mixture |

| Quantified Difference | Azadirachtin required 106x to 229x lower concentration to achieve LC50 |

| Conditions | 100 hours post-exposure in worker ants (A. cephalotes and A. mexicana) |

Validates the procurement of Azadirachtin as a high-potency API capable of matching or outperforming restricted synthetic chemicals at drastically lower active concentrations.

Structural Specificity: Azadirachtin A vs. Azadirachtin B

While neem seeds contain multiple limonoids, Azadirachtin A (the primary isomer, CAS 11141-17-6) is the most biologically active. Studies on the structural and biological activity of azadirachtins confirm that Azadirachtin A, which features tiglic acid at the C-1 position, exhibits significantly higher antifeedant activity and developmental disruption compared to Azadirachtin B (tiglic acid at C-3) [1].

| Evidence Dimension | Antifeedant and insect growth regulation potency |

| Target Compound Data | Azadirachtin A (dominant active isomer) |

| Comparator Or Baseline | Azadirachtin B and minor limonoids |

| Quantified Difference | Azadirachtin A exhibits the highest biological activity and antifeedant properties among neem limonoids |

| Conditions | Standardized insect bioassays evaluating molting disruption and feeding deterrence |

Highlights the necessity of procuring high-purity Azadirachtin A standards rather than mixed-isomer extracts to ensure maximum formulation efficacy.

Formulation Stability in Aprotic Solvents

Pure Azadirachtin is highly labile in aqueous and protic environments, which historically limited its commercial shelf-life. However, formulation in non-degrading aprotic solvent systems (containing >50% aprotic solvent and <15% water) prevents rapid hydrolysis. Under these optimized conditions, Azadirachtin formulations retain at least 80% of their active ingredient content after one year of storage at 25°C, vastly outperforming traditional ethanol-water emulsions [1].

| Evidence Dimension | Active ingredient retention (Shelf-life) |

| Target Compound Data | >80% active ingredient retained after 1 year |

| Comparator Or Baseline | Standard aqueous ethanol formulations (rapid degradation) |

| Quantified Difference | Aprotic formulations prevent rapid hydrolysis, ensuring >80% retention at 1 year |

| Conditions | 1-year storage at room temperature (25°C) |

Demonstrates that procuring pure Azadirachtin combined with specific aprotic carrier solvents is essential for manufacturing commercially viable, storage-stable biopesticides.

Photostability Enhancement via Microencapsulation

Azadirachtin is highly susceptible to UV degradation, which reduces its field half-life. Encapsulating pure Azadirachtin in natural polymer matrices, such as kraft lignin and alginate, significantly shields the molecule from simulated sunlight. Formulations utilizing lignin-based biosorbents demonstrated a substantially higher percentage of remaining azadirachtin after UV exposure compared to unencapsulated controls, effectively controlling the water release kinetics and extending field viability [1].

| Evidence Dimension | Photostability (Percentage of remaining active ingredient) |

| Target Compound Data | High retention of Azadirachtin in lignin/alginate matrix |

| Comparator Or Baseline | Unencapsulated Azadirachtin (rapid UV degradation) |

| Quantified Difference | Lignin encapsulation significantly reduces the rate of UV photodegradation and slows release kinetics |

| Conditions | Simulated sunlight exposure and water release assays at 25°C |

Proves that pure Azadirachtin is highly compatible with advanced controlled-release polymer technologies, making it an ideal precursor for next-generation agricultural formulations.

Standardized Biopesticide Manufacturing

Pure Azadirachtin is the required API for formulating high-end, commercial-grade botanical insecticides where precise dosing, guaranteed LC50 values, and regulatory compliance are mandatory, unlike variable crude neem oils [1].

Controlled-Release Agricultural Formulations

Due to its high potency but UV lability, Azadirachtin is the ideal candidate for advanced encapsulation R&D, such as lignin or alginate microencapsulation, to produce slow-release, photostable crop protection products [2].

Analytical Reference Standards

High-purity Azadirachtin (specifically Azadirachtin A) is essential for quality control laboratories to quantify the active ingredient concentration in commercial neem extracts and ensure product efficacy[3].

References

- [1] EPA Registration Review: Initial Docket for Azadirachtin (September 2008). Regulations.gov.

- [2] Preparation and Characterization of Azadirachtin Alginate-Biosorbent Based Formulations: Water Release Kinetics and Photodegradation Study. ACS Sustainable Chem. Eng. 3(10), 2471-2477 (2015).

- [3] Subrahmanyam, B. Azadirachtin-A naturally occurring insect growth regulator. Proc. Indian Acad. Sci. (Anim. Sci.) 99(3), 277-288 (1990).

Purity

Physical Description

Color/Form

Yellow green powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

>137 °F (Closed cup)

Heavy Atom Count

LogP

log Kow = 1.09

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Analytic Laboratory Methods

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Stability Shelf Life

Dates

2: Bezzar-Bendjazia R, Kilani-Morakchi S, Maroua F, Aribi N. Azadirachtin induced larval avoidance and antifeeding by disruption of food intake and digestive enzymes in Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Nov;143:135-140. doi: 10.1016/j.pestbp.2017.08.006. Epub 2017 Aug 5. PubMed PMID: 29183582.

3: Aribi N, Oulhaci MC, Kilani-Morakchi S, Sandoz JC, Kaiser L, Denis B, Joly D. Azadirachtin impact on mate choice, female sexual receptivity and male activity in Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Nov;143:95-101. doi: 10.1016/j.pestbp.2017.09.002. Epub 2017 Sep 5. PubMed PMID: 29183617.

4: Kilani-Morakchi S, Bezzar-Bendjazia R, Ferdenache M, Aribi N. Preimaginal exposure to azadirachtin affects food selection and digestive enzymes in adults of Drosophila melanogaster (Diptera: Drosophilidae). Pestic Biochem Physiol. 2017 Aug;140:58-64. doi: 10.1016/j.pestbp.2017.06.004. Epub 2017 Jun 3. PubMed PMID: 28755695.

5: Oulhaci CM, Denis B, Kilani-Morakchi S, Sandoz JC, Kaiser L, Joly D, Aribi N. Azadirachtin effects on mating success, gametic abnormalities and progeny survival in Drosophila melanogaster (Diptera). Pest Manag Sci. 2018 Jan;74(1):174-180. doi: 10.1002/ps.4678. Epub 2017 Sep 12. PubMed PMID: 28736861.

6: Wang Z, Cheng X, Meng Q, Wang P, Shu B, Hu Q, Hu M, Zhong G. Azadirachtin-induced apoptosis involves lysosomal membrane permeabilization and cathepsin L release in Spodoptera frugiperda Sf9 cells. Int J Biochem Cell Biol. 2015 Jul;64:126-35. doi: 10.1016/j.biocel.2015.03.018. Epub 2015 Apr 4. PubMed PMID: 25849458.

7: Barbosa WF, De Meyer L, Guedes RN, Smagghe G. Lethal and sublethal effects of azadirachtin on the bumblebee Bombus terrestris (Hymenoptera: Apidae). Ecotoxicology. 2015 Jan;24(1):130-42. doi: 10.1007/s10646-014-1365-9. Epub 2014 Oct 10. PubMed PMID: 25300506.

8: Fernandes SR, Barreiros L, Oliveira RF, Cruz A, Prudêncio C, Oliveira AI, Pinho C, Santos N, Morgado J. Chemistry, bioactivities, extraction and analysis of azadirachtin: State-of-the-art. Fitoterapia. 2019 Feb 6;134:141-150. doi: 10.1016/j.fitote.2019.02.006. [Epub ahead of print] Review. PubMed PMID: 30738093.

9: Zhang J, Sun T, Sun Z, Li H, Qi X, Zhong G, Yi X. Azadirachtin acting as a hazardous compound to induce multiple detrimental effects in Drosophila melanogaster. J Hazard Mater. 2018 Oct 5;359:338-347. doi: 10.1016/j.jhazmat.2018.07.057. Epub 2018 Jul 23. PubMed PMID: 30048948.

10: Bezzar-Bendjazia R, Kilani-Morakchi S, Aribi N. Larval exposure to azadirachtin affects fitness and oviposition site preference of Drosophila melanogaster. Pestic Biochem Physiol. 2016 Oct;133:85-90. doi: 10.1016/j.pestbp.2016.02.009. Epub 2016 Mar 2. PubMed PMID: 27742366.

11: Baligar NS, Aladakatti RH, Ahmed M, Hiremath MB. Hepatoprotective activity of the neem-based constituent azadirachtin-A in carbon tetrachloride intoxicated Wistar rats. Can J Physiol Pharmacol. 2014 Apr;92(4):267-77. doi: 10.1139/cjpp-2013-0449. Epub 2014 Jan 9. PubMed PMID: 24708208.

12: Shao X, Lai D, Zhang L, Xu H. Induction of Autophagy and Apoptosis via PI3K/AKT/TOR Pathways by Azadirachtin A in Spodoptera litura Cells. Sci Rep. 2016 Oct 18;6:35482. doi: 10.1038/srep35482. PubMed PMID: 27752103; PubMed Central PMCID: PMC5067515.

13: Shaurub el-SH, Abd El-Meguid A, Abd El-Aziz NM. Quantitative and ultrastructural changes in the haemocytes of Spodoptera littoralis (Boisd.) treated individually or in combination with Spodoptera littoralis multicapsid nucleopolyhedrovirus (SpliMNPV) and azadirachtin. Micron. 2014 Oct;65:62-8. doi: 10.1016/j.micron.2014.04.010. Epub 2014 Apr 30. PubMed PMID: 25041832.

14: Shu B, Wang W, Hu Q, Huang J, Hu M, Zhong G. A COMPREHENSIVE STUDY ON APOPTOSIS INDUCTION BY AZADIRACHTIN IN Spodoptera frugiperda CULTURED CELL LINE Sf9. Arch Insect Biochem Physiol. 2015 Jul;89(3):153-68. doi: 10.1002/arch.21233. Epub 2015 Apr 1. PubMed PMID: 25828604.

15: Xu L, Li S, Ran X, Liu C, Lin R, Wang J. Apoptotic activity and gene responses in Drosophila melanogaster S2 cells, induced by azadirachtin A. Pest Manag Sci. 2016 Sep;72(9):1710-7. doi: 10.1002/ps.4198. Epub 2016 Jan 4. PubMed PMID: 26607310.

16: Soares DG, Godin AM, Menezes RR, Nogueira RD, Brito AM, Melo IS, Coura GM, Souza DG, Amaral FA, Paulino TP, Coelho MM, Machado RR. Anti-inflammatory and antinociceptive activities of azadirachtin in mice. Planta Med. 2014 Jun;80(8-9):630-6. doi: 10.1055/s-0034-1368507. Epub 2014 May 28. PubMed PMID: 24871207.

17: de Castro EA, de Oliveira DA, Farias SA, Gargano R, Martins JB. Structure and electronic properties of azadirachtin. J Mol Model. 2014 Feb;20(2):2084. doi: 10.1007/s00894-014-2084-0. Epub 2014 Feb 9. PubMed PMID: 24509732.

18: Nouri-Ganbalani G, Borzoui E, Abdolmaleki A, Abedi Z, George Kamita S. Individual and Combined Effects of Bacillus Thuringiensis and Azadirachtin on Plodia Interpunctella Hübner (Lepidoptera: Pyralidae). J Insect Sci. 2016 Sep 16;16(1). pii: 95. doi: 10.1093/jisesa/iew086. Print 2016. PubMed PMID: 27638953; PubMed Central PMCID: PMC5026475.

19: Joseph SV. Effects of Insect Growth Regulators on Bagrada hilaris (Hemiptera: Pentatomidae). J Econ Entomol. 2017 Dec 5;110(6):2471-2477. doi: 10.1093/jee/tox264. PubMed PMID: 29040567.

20: Lin T, Liu Q, Chen J. Identification of differentially expressed genes in Monochamus alternatus digested with azadirachtin. Sci Rep. 2016 Sep 15;6:33484. doi: 10.1038/srep33484. PubMed PMID: 27629396; PubMed Central PMCID: PMC5024161.